

# Brilanestrant animal research administration

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

[Get Quote](#)

## Brilanestrant Preclinical Research Data

| Aspect         | Details and Quantitative Data                     |
|----------------|---------------------------------------------------|
| Compound       | Brilanestrant (GDC-0810, ARN-810, RG 6046) [1]    |
| Mechanism      | Selective Estrogen Receptor Degradator (SERD) [1] |
| Primary Target | Estrogen Receptor Alpha (ER $\alpha$ ) [1]        |

| **In Vitro Potency** | ER $\alpha$  degradation (EC50): **0.7 nM** ER $\alpha$  binding (IC50): **6.1 nM** Cell viability in MCF-7 cells (IC50): **2.5 nM** [1] | | **In Vivo Administration** | **Route:** Oral (p.o.) **Formulation:** Not specified in detail **Dosing Regimen:** **1-100 mg/kg/day** [1] | | **In Vivo Efficacy** | **Model:** Tamoxifen-sensitive MCF-7 xenograft in mice **Result:** Dose-dependent tumor growth inhibition; **3 mg/kg** showed substantial inhibition, **100 mg/kg/day** led to >50% tumor regression [1] | | **Pharmacokinetics** | **Bioavailability:** **40%-60%** (across species) **Clearance:** Low (11 mL/min/kg in some models) [1] |

## Experimental Workflows

The following diagrams outline the general experimental workflows for the key in vitro and in vivo studies cited in the literature.

## In Vitro Cell Viability Assay

This workflow summarizes the typical procedure used to determine **Brilanestrant**'s effect on cancer cell viability, as performed in MCF-7 cells [1].



[Click to download full resolution via product page](#)

## In Vivo Efficacy Study

This workflow outlines the key steps for evaluating **Brilanestrant**'s efficacy in a mouse xenograft model of breast cancer [1].



[Click to download full resolution via product page](#)

## Key Research Insights & Notes

- **Distinct Mechanism:** **Brilanestrant** induces a unique conformational change in the ER $\alpha$  protein, different from tamoxifen and other therapies, which explains its pure antagonistic profile without tamoxifen-like agonist effects [1].
- **Formulation Clue:** One study used an in vivo formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to prepare a 2 mg/mL solution, with sonication recommended [1]. This can serve as a starting point for formulation development.
- **Broader Research Context:** **Brilanestrant** is recognized in the field as an example of a drug whose development was accelerated by integrating computational modeling with experimental validation [2]. Its potential therapeutic role is also being explored in other cancers, such as hepatocellular carcinoma [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. | Estrogen Receptor/ERR | TargetMol Brilanestrant [targetmol.com]
2. Multitarget Design of Steroidal Inhibitors Against Hormone ... [pmc.ncbi.nlm.nih.gov]
3. Immunotherapy and drug sensitivity predictive roles of a ... [nature.com]

To cite this document: Smolecule. [Brilanestrant animal research administration]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-animal-research-administration>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)